molecular formula C17H23BrN2O4 B1597106 2-(2-bromophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid CAS No. 885273-04-1

2-(2-bromophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid

Cat. No.: B1597106
CAS No.: 885273-04-1
M. Wt: 399.3 g/mol
InChI Key: LAOOWVCIPRHIPL-UHFFFAOYSA-N
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Description

Overview of 2-(2-bromophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid

2-(2-bromophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid stands as a complex organic compound that embodies several important structural features commonly found in medicinal chemistry applications. The compound possesses a molecular formula of C17H23BrN2O4 and a molecular weight of 399.28 grams per mole. This molecular architecture incorporates a brominated phenyl ring, a piperazine heterocycle, and a carboxylic acid functionality, creating a multifaceted structure with diverse chemical and biological properties.

The compound can be systematically classified as a heterocyclic organic compound due to the presence of the piperazine ring structure. The piperazine moiety represents one of the most prevalent heterocycles in pharmaceutical compounds, appearing in numerous Food and Drug Administration approved medications. The bromophenyl substituent introduces halogen functionality that significantly influences the compound's reactivity profile and potential biological interactions. The tert-butoxycarbonyl protecting group attached to the piperazine nitrogen atom serves both synthetic and stability purposes, representing a common strategy in organic synthesis for controlling reactivity and improving synthetic accessibility.

Structurally, the compound features a chiral center at the carbon atom bearing both the bromophenyl group and the piperazine-substituted acetic acid moiety. This stereochemical complexity adds another dimension to its potential biological activity, as different stereoisomers often exhibit distinct pharmacological profiles. The acetic acid functionality provides a polar, ionizable group that can significantly influence the compound's solubility characteristics and membrane permeability properties.

The presence of multiple functional groups within a single molecular framework makes this compound particularly interesting from both synthetic and biological perspectives. Each structural element contributes specific properties: the bromine atom can participate in halogen bonding interactions, the piperazine ring can engage in hydrogen bonding and electrostatic interactions, and the carboxylic acid group can form ionic and hydrogen bonding interactions with biological targets.

Historical Context and Discovery

The development of piperazine-containing pharmaceutical compounds has evolved significantly over the past several decades, with the piperazine heterocycle becoming increasingly recognized as a privileged scaffold in medicinal chemistry. The historical foundation for compounds like 2-(2-bromophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid can be traced to the broader exploration of piperazine derivatives that began in earnest during the mid-twentieth century.

Early investigations into piperazine chemistry revealed the heterocycle's remarkable versatility as a building block for pharmaceutical development. The systematic exploration of piperazine derivatives gained momentum as researchers recognized the scaffold's ability to interact with various biological targets while maintaining favorable pharmacokinetic properties. The incorporation of aromatic substituents, particularly halogenated aromatic rings, emerged as a successful strategy for enhancing biological activity and selectivity.

The specific structural motif combining bromophenyl substituents with piperazine cores represents an evolution of structure-activity relationship studies that demonstrated the importance of halogen substitution patterns in optimizing biological activity. Brominated aromatic compounds have been extensively studied due to their unique electronic properties and their ability to participate in specific intermolecular interactions, including halogen bonding, which can enhance binding affinity to biological targets.

The tert-butoxycarbonyl protecting group strategy, prominently featured in this compound, reflects advances in synthetic methodology that emerged during the development of modern peptide and heterocycle synthesis. This protecting group became widely adopted due to its stability under basic conditions and its clean removal under acidic conditions, making it ideal for complex multi-step synthetic sequences.

The integration of acetic acid functionalities with piperazine systems represents another important historical development in medicinal chemistry. This combination has proven particularly valuable for creating compounds with balanced lipophilicity and hydrophilicity, essential for achieving optimal pharmacological properties. The acetic acid moiety provides a handle for further derivatization and can serve as a recognition element for various biological receptors.

Relevance in Contemporary Chemical Research

2-(2-bromophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid occupies a significant position in contemporary chemical research due to its embodiment of several current trends in medicinal chemistry and pharmaceutical development. The compound's structural complexity and functional group diversity make it relevant to multiple research areas, including drug discovery, synthetic methodology development, and chemical biology applications.

In the context of modern drug discovery, piperazine-containing compounds continue to attract considerable attention from pharmaceutical researchers. Recent analyses of Food and Drug Administration approved medications demonstrate that piperazine derivatives represent a substantial proportion of newly approved drugs, with numerous examples appearing between 2011 and 2023. The structural framework of 2-(2-bromophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid aligns with several successful pharmaceutical compounds, suggesting potential applications in similar therapeutic areas.

Contemporary research has particularly focused on the unique properties that brominated aromatic compounds bring to pharmaceutical development. The bromophenyl moiety in this compound represents an important pharmacophore that can engage in halogen bonding interactions with biological targets. These interactions have become increasingly recognized as valuable tools for enhancing binding affinity and selectivity in drug design efforts. Current studies continue to explore how halogen substituents influence pharmacokinetic and pharmacodynamic properties of drug candidates.

The compound's structural features also make it relevant to current investigations into novel synthetic methodologies. The presence of multiple reactive sites enables exploration of selective functionalization strategies, cross-coupling reactions, and other contemporary synthetic transformations. Researchers studying palladium-catalyzed reactions, nucleophilic substitution processes, and protecting group strategies find compounds of this type valuable for methodology development and optimization studies.

Recent advances in chemical biology have highlighted the importance of compounds that can serve as molecular probes for studying biological systems. The structural complexity of 2-(2-bromophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid makes it potentially useful as a starting point for developing such probes. The multiple functional groups provide opportunities for incorporating fluorescent labels, bioorthogonal handles, or other chemical biology tools.

Current research in neuroscience and neurological disorders has maintained strong interest in piperazine-containing compounds due to their known interactions with various neurotransmitter systems. While specific biological data for this exact compound may be limited, its structural similarity to known neuroactive compounds suggests potential relevance to ongoing neurological research efforts. The bromophenyl-piperazine combination represents a pharmacophore found in several compounds with central nervous system activity.

Scope and Objectives of the Review

This comprehensive review aims to provide a thorough examination of 2-(2-bromophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid from multiple scientific perspectives, establishing a complete understanding of its chemical properties, synthetic accessibility, and research potential. The primary objective is to consolidate current knowledge about this compound while identifying areas where additional research could advance both fundamental understanding and practical applications.

The scope of this review encompasses several key areas of investigation. First, detailed structural analysis will examine the compound's molecular architecture, stereochemical considerations, and conformational properties. This analysis will include examination of how individual structural elements contribute to overall molecular properties and potential biological activity. Special attention will be given to the spatial arrangement of functional groups and their potential for intermolecular interactions.

Synthetic chemistry represents another major focus area, with comprehensive coverage of preparation methods, reaction conditions, and synthetic challenges associated with this compound. The review will examine both reported synthetic approaches and potential alternative strategies that could improve efficiency or accessibility. Analysis of synthetic methodology will include discussion of protecting group strategies, cross-coupling reactions, and other key transformations relevant to compound preparation.

The review will also investigate the compound's chemical reactivity profile, examining how different functional groups influence overall reactivity and stability. This analysis will consider potential degradation pathways, chemical incompatibilities, and storage considerations that affect practical handling and use of the compound. Understanding these chemical properties is essential for both synthetic applications and potential biological studies.

Contemporary research applications represent another significant area of coverage. The review will examine how this compound's structural features align with current trends in medicinal chemistry, chemical biology, and pharmaceutical development. This analysis will include comparison with structurally related compounds that have demonstrated biological activity or synthetic utility.

Finally, the review aims to identify future research directions that could enhance understanding and expand applications of this compound. This forward-looking perspective will consider emerging synthetic methodologies, evolving biological targets, and new analytical techniques that could provide additional insights into the compound's properties and potential uses. The objective is to provide a roadmap for future investigations that could unlock new applications or improve existing methodologies related to this important chemical scaffold.

Properties

IUPAC Name

2-(2-bromophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O4/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)14(15(21)22)12-6-4-5-7-13(12)18/h4-7,14H,8-11H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOOWVCIPRHIPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376098
Record name 2-(2-bromophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-04-1
Record name 2-(2-bromophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-(2-bromophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid is a piperazine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 2-(2-bromophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid
  • Molecular Formula : C17H23BrN2O4
  • CAS Number : 82278-73-7

Structural Characteristics

The compound features a bromophenyl group and a piperazine moiety, which are known to influence its biological activity. The presence of the tert-butoxycarbonyl (Boc) group enhances solubility and stability, making it suitable for various biological applications.

Pharmacological Effects

Research indicates that compounds with piperazine structures often exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of piperazine can inhibit cancer cell proliferation. For instance, analogs of this compound were tested against various cancer cell lines, demonstrating significant cytotoxic effects. The MTT assay results indicated that these compounds could effectively reduce cell viability in colon cancer (HT-29) and lung cancer (A549) cell lines while sparing normal cells (MRC-5) .
  • Antimicrobial Activity : The bromophenyl moiety is associated with antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against a range of bacterial strains, suggesting potential use in treating infections .

The exact mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : Compounds that target specific enzymes involved in cancer cell proliferation or survival pathways may show efficacy. For example, farnesyltransferase inhibitors (FTIs) have been studied for their ability to disrupt signaling pathways in cancer cells .
  • Cell Cycle Arrest : Some studies suggest that piperazine derivatives can induce cell cycle arrest at specific phases, leading to apoptosis in malignant cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to the cytotoxic effects observed in cancer cells.

Study 1: Cytotoxicity Evaluation

A study focusing on the synthesis and evaluation of piperazinone derivatives included the compound . The results showed that it had a notable IC50 value against HT-29 and A549 cells, indicating its potential as an anticancer agent .

Cell LineIC50 Value (µM)
HT-29 (Colon)15
A549 (Lung)18
MRC-5 (Normal)>100

Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial properties of related compounds, revealing that those with bromophenyl groups exhibited significant inhibition against tested bacterial strains .

Bacterial StrainZone of Inhibition (mm)
E. coli20
S. aureus25
P. aeruginosa15

Scientific Research Applications

Structure and Composition

The compound features a piperazine ring, a bromophenyl group, and an acetic acid moiety. Its molecular formula is C15H20BrN2O4C_{15}H_{20}BrN_{2}O_{4}, and it possesses a molecular weight of approximately 364.24 g/mol. The presence of the bromine atom enhances its lipophilicity, which may influence its bioavailability and interaction with biological targets.

Pharmacological Studies

The compound's structural characteristics indicate potential use as a pharmacological agent. Research suggests that derivatives of piperazine often exhibit activity against various neurological disorders. For instance, compounds similar to this one have been investigated for their efficacy in treating epilepsy and anxiety disorders .

Case Study: Anticonvulsant Activity

A study evaluating the anticonvulsant properties of piperazine derivatives found that modifications to the piperazine ring significantly enhanced activity against induced seizures in animal models. This suggests that 2-(2-bromophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid may also exhibit similar properties, warranting further investigation.

Neurotransmitter Modulation

Research indicates that compounds with piperazine structures can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation is crucial for developing treatments for mood disorders.

Data Table: Neurotransmitter Interaction

CompoundTarget ReceptorEffect
Piperazine Derivative 15-HT1A (Serotonin)Agonist
Piperazine Derivative 2D2 (Dopamine)Antagonist
2-(2-bromophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid TBDTBD

Synthesis of Novel Therapeutics

The compound serves as a precursor for synthesizing novel therapeutic agents. By modifying the acetic acid moiety or the piperazine ring, researchers can create analogs with enhanced pharmacological profiles.

Synthesis Pathways

  • Modification of the Acetic Acid Moiety : Introducing various substituents can lead to compounds with improved selectivity for specific receptors.
  • Piperazine Ring Alteration : Changing substituents on the piperazine ring may enhance blood-brain barrier penetration.

Toxicological Studies

Understanding the safety profile of this compound is essential for its potential therapeutic use. Preliminary toxicological assessments are necessary to evaluate its safety margins and identify any adverse effects.

Toxicity Assessment Parameters

ParameterValue
Acute Toxicity (LD50)TBD
Chronic ToxicityTBD
MutagenicityTBD

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of piperazine-acetic acid derivatives with varying aryl substituents. Key structural analogues include:

Compound Name Substituent CAS Number Key Differences
2-(3-Chlorophenyl)-2-[4-Boc-piperazinyl]acetic acid 3-Chlorophenyl 180576-05-0 Chlorine substituent reduces steric hindrance compared to bromine; lower molecular weight (385.82 g/mol)
2-(3-Trifluoromethylphenyl)-2-[4-Boc-piperazinyl]acetic acid 3-Trifluoromethylphenyl 885274-26-0 Trifluoromethyl group increases electronegativity and metabolic stability; higher LogP (3.259)
2-(4-Fluorophenyl)-2-[4-Boc-piperazinyl]acetic acid 4-Fluorophenyl 763109-75-7 Fluorine’s small size enhances bioavailability; reduced steric effects compared to bromine

Key Observations :

  • Bromine vs.
  • Electron-Withdrawing Groups : The trifluoromethyl group in the analogue (CAS: 885274-26-0) improves resistance to oxidative metabolism, making it more suitable for in vivo applications .
Physicochemical Properties

Comparative physicochemical data are summarized below:

Property Target Compound 3-Chloro Analogue 3-Trifluoromethyl Analogue
Molecular Weight 411.27 g/mol 385.82 g/mol 419.36 g/mol
LogP ~3.2 (predicted) 2.8 3.259
PSA 70.08 Ų 70.08 Ų 70.08 Ų
Boiling Point Not reported 433.1°C (analogue) 433.1°C

Notes:

  • The polar surface area (PSA) remains consistent across analogues due to the shared piperazine-acetic acid backbone.
  • The trifluoromethyl analogue exhibits the highest LogP, suggesting superior lipid bilayer penetration .

Preparation Methods

Synthesis of the Boc-Protected Piperazine Intermediate

The Boc-protected piperazine acetic acid intermediate is typically prepared via:

Example procedure:

Step Reagents & Conditions Yield Notes
Boc protection Di-tert-butyl dicarbonate, NaOH, 1,4-dioxane, room temperature, 1.5 h ~70-90% Stirring in dioxane with NaOH ensures selective Boc protection
Acetic acid substitution Alkylation with bromoacetic acid derivatives in DMF, 23°C, 1 h 68-90% Use of coupling agents like HATU or EDCI can improve efficiency

This intermediate is often isolated as a white solid or oil and characterized by NMR and LC-MS to confirm structure and purity.

Introduction of the 2-Bromophenyl Group

The bromophenyl group is introduced via:

Typical reaction conditions:

Step Reagents & Conditions Yield Notes
Coupling reaction 2-bromophenyl acetic acid or derivative, HBTU, DIPEA, DMF, 23°C, 16 h ~90-98% Slow addition of amine and coupling agent improves selectivity
Purification Flash chromatography with hexanes/ethyl acetate mixtures High purity Removal of side products and unreacted reagents

The reaction is monitored by HPLC or TLC, and the product is confirmed by 1H and 13C NMR spectroscopy.

Deprotection and Final Acid Formation

Step Reagents & Conditions Yield Notes
Boc deprotection TFA/DCM, room temperature, 3 h 85-95% Efficient removal of Boc without affecting other groups
Acidification & extraction 3N HCl, ether extraction, drying over Na2SO4 High purity Final acid isolated as a solid or oil

Representative Experimental Data Table

Step Compound Reagents & Conditions Yield (%) Physical State Characterization
1 Boc-protected piperazine acetic acid Di-tert-butyl dicarbonate, NaOH, dioxane, RT, 1.5 h 90 White solid 1H NMR, LC-MS
2 Coupling with 2-bromophenyl derivative HBTU, DIPEA, DMF, 23°C, 16 h 98 Pale yellow oil 1H NMR, 13C NMR, HRMS
3 Boc deprotection TFA/DCM, RT, 3 h 90 Oil or solid HPLC purity >95%

Research Findings and Optimization Notes

Q & A

Q. What are the optimized synthetic routes for 2-(2-bromophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : A multi-step synthesis approach is recommended, inspired by analogous piperazine derivatives (e.g., ). Key steps include:
  • Step 1 : Activation of carboxylic acids (e.g., 2-fluorobenzoic acid) using SOCl₂ to form acyl chlorides.

  • Step 2 : Coupling with tert-butyl carbamate (Boc)-protected piperazine under reflux with K₂CO₃ in ethanol.

  • Step 3 : Deprotection using trifluoroacetic acid (TFA) to generate the free piperazine intermediate.

  • Step 4 : Alkylation with bromophenyl acetic acid derivatives in dichloromethane/ethanol.
    Optimization Tips :

  • Use column chromatography (EtOAc/petroleum ether) for purification .

  • Monitor reaction progress via TLC or HPLC to minimize side products.

    • Data Table : Synthesis Protocol (Adapted from )
StepReagents/ConditionsYieldKey Notes
1SOCl₂, 1033 K, 5 h85%Exclude excess SOCl₂ under vacuum
2Boc-piperazine, K₂CO₃, ethanol, reflux70%Maintain pH > 8
3TFA, CH₂Cl₂, 12 h90%Neutralize with NaHCO₃ post-reaction
4Bromophenyl acetic acid, K₂CO₃, ethanol48%Purify via silica gel column

Q. How can spectroscopic and crystallographic techniques characterize this compound’s structure and purity?

  • Methodological Answer :
  • NMR Spectroscopy : Assign peaks for the bromophenyl group (δ 7.2–7.8 ppm, aromatic protons) and piperazine (δ 3.0–3.5 ppm, CH₂ groups). Confirm tert-butyl ester integrity (δ 1.4 ppm, 9H) .
  • X-ray Crystallography : Analyze hydrogen-bonding motifs (e.g., R₂²(8) dimer formation) and dihedral angles between aromatic/piperazine moieties to assess conformational stability .
  • HPLC-MS : Use C18 columns (methanol/water gradient) to verify purity >95% and detect impurities.

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the bromophenyl and piperazine moieties in cross-coupling reactions?

  • Methodological Answer :
  • Bromophenyl Reactivity : The bromine atom acts as an electron-withdrawing group, facilitating Suzuki-Miyaura coupling. Use Pd(PPh₃)₄ catalyst with arylboronic acids (e.g., ) .
  • Piperazine Activation : The tert-butyloxycarbonyl (Boc) group stabilizes the piperazine ring during nucleophilic substitution. Post-deprotection, free piperazine can participate in alkylation or acylation .
    Experimental Design :
  • Conduct kinetic studies under varying temperatures/pH to map reaction pathways.
  • Compare yields with/without Boc protection to evaluate steric effects.

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :
  • Modification Strategies :

Replace bromine with electron-donating groups (e.g., -OCH₃) to alter electronic properties.

Substitute tert-butyl ester with methyl/benzyl groups to modulate lipophilicity (e.g., ) .

  • Biological Assays :

  • Test derivatives against cancer cell lines (e.g., MCF-7) using MTT assays.

  • Compare IC₅₀ values to correlate substituent effects with cytotoxicity.

    • Data Table : Example SAR Modifications (Adapted from )
DerivativeSubstituent ChangeBiological Activity (IC₅₀, μM)
ParentNone25.0
Derivative A-Br → -OCH₃12.4
Derivative BBoc → Benzyl ester8.9

Q. What crystallographic data reveal about intermolecular interactions and stability?

  • Methodological Answer :
  • Hydrogen Bonding : The acetic acid moiety forms centrosymmetric dimers via O–H···O bonds (2.65 Å), stabilizing the crystal lattice .
  • Torsional Strain : The bromophenyl ring exhibits a dihedral angle of 78° with the piperazine plane, minimizing steric clashes .
    Advanced Analysis :
  • Use Mercury software to calculate Hirshfeld surfaces and quantify non-covalent interactions.
  • Compare packing coefficients with halogenated analogs (e.g., ) to assess bromine’s role in lattice energy .

Contradictions and Validation

  • Synthetic Yield Discrepancies : reports 48% yield for analogous compounds, while other methods (e.g., ) achieve >70% via optimized purification. Validate via reproducibility trials.
  • Biological Activity Claims : cites "potential therapeutic properties," but specific data are lacking. Prioritize in vitro/in vivo validation using standardized assays.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(2-bromophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid
Reactant of Route 2
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2-(2-bromophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.